1H-Indene-1,2(3H)-dione
Overview
Description
1,2-Indanedione is an organic compound with the molecular formula C₉H₆O₂. It is a yellow solid classified as a vicinal diketone on an indane framework . This compound is particularly notable for its use in forensic science, especially in the identification of latent fingerprints on porous surfaces such as paper .
Mechanism of Action
Target of Action
The primary target of 1H-Indene-1,2(3H)-dione is the carbon-carbon bonds in organic compounds . The compound acts as a reactant in chemical reactions, particularly in the formation of indenone and quinone derivatives .
Mode of Action
This compound interacts with its targets through a process known as decarbonylative cycloaddition . This process involves the cleavage of carbon-carbon bonds, facilitated by a rhodium (I) catalyst . The compound undergoes a [5+2−2] or [5+2−1] transformation, depending on the presence of additives such as copper chloride or hexacarbonyl chromium .
Biochemical Pathways
The decarbonylative cycloaddition of this compound leads to the synthesis of 2,3-Dihydro-1H-inden-1-one derivatives . This process involves the direct cleavage of carbon-carbon bonds, which is a significant event in the biochemical pathway .
Pharmacokinetics
The compound’s reactivity suggests that it may have significant bioavailability due to its ability to undergo transformations in the presence of catalysts .
Result of Action
The action of this compound results in the synthesis of indenone and quinone derivatives . These derivatives are formed through a one-step preparation method involving decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes .
Action Environment
The action of this compound is influenced by the presence of certain additives and catalysts . For instance, the addition of copper chloride or hexacarbonyl chromium can enhance the [5+2−2] and [5+2−1] transformation processes, respectively . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of specific catalysts and additives .
Preparation Methods
1,2-Indanedione can be synthesized through the oxidation of 1-indanone with selenium dioxide . The reaction conditions typically involve the use of a solvent such as ethyl acetate and a catalyst like zinc chloride . The industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
1,2-Indanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1,2-indanedione into other compounds with different functional groups.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include selenium dioxide for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
1,2-Indanedione is often compared with other similar compounds such as:
1,3-Indanedione: Another diketone with similar structural properties but different reactivity and applications.
DFO (1,8-Diazafluoren-9-one): A fluorogenic fingerprint reagent that is often compared with 1,2-indanedione for its effectiveness in visualizing latent prints.
The uniqueness of 1,2-indanedione lies in its ability to produce strong fluorescence, making it highly effective for forensic applications .
Properties
IUPAC Name |
3H-indene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZGYRTVIPBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167314 | |
Record name | 1,2-Indandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16214-27-0 | |
Record name | 1,2-Indandione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Indandione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Indandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Indandione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Indandione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZB7QNE77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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